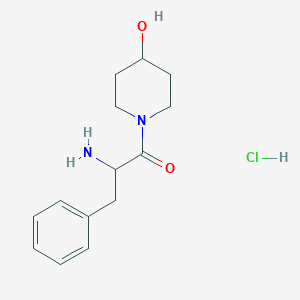

2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it could be a derivative of the compounds discussed in the papers, which are designed for biological activity, such as uterine relaxants , or as photoinitiators .

Synthesis Analysis

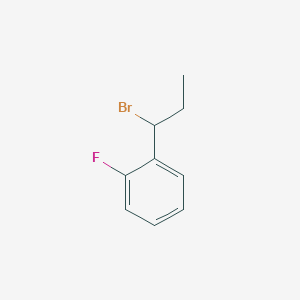

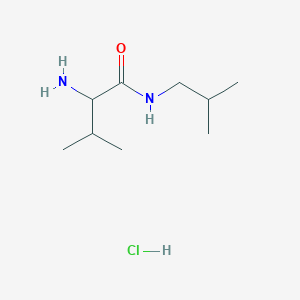

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, which share a similar structural motif to the compound , was achieved by a novel route, indicating the possibility of complex synthetic pathways . Another related compound, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, was synthesized through a sequence of Friedel-Crafts acylation, α-bromination, and amination, suggesting that similar methods could be applicable for the synthesis of 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride .

Molecular Structure Analysis

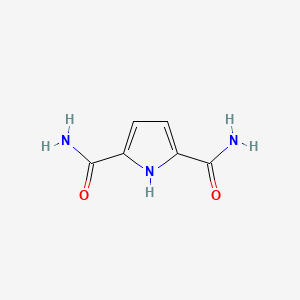

The molecular structure of compounds similar to 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride is characterized by the presence of aromatic rings, a piperidine moiety, and functional groups such as hydroxyl and amino groups. These structural features are crucial for the biological activity of the molecules. The structure of the target compound in one of the studies was confirmed using various spectroscopic techniques, including UV, IR, 1H NMR, MS, and elementary analysis .

Chemical Reactions Analysis

The compounds related to 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride can undergo a variety of chemical reactions. For example, the reaction of 1-phenyl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-trione with difunctional bases leads to a mixture of tautomeric Schiff bases and enaminones, which can further undergo transamination . This indicates that the compound may also be reactive towards nucleophilic agents and could participate in tautomerism and transamination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include solubility in water, as indicated by the synthesis of a water-soluble photoinitiator . The presence of hydroxyl and amino groups suggests the compound could form hydrogen bonds, affecting its solubility and interaction with biological targets. The pharmacological evaluation of similar compounds revealed potent uterine relaxant activity, cAMP-releasing potential, and insignificant cardiac stimulant potential, which could be attributed to the specific arrangement of functional groups and overall molecular architecture .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

One of the significant areas of research related to compounds structurally similar to 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride is in cancer therapy. For instance, FTY720, a compound with a somewhat similar chemical backbone, shows preclinical antitumor efficacy in several cancer models. Its mechanism of action involves sphingosine-1-phosphate receptors and indicates the potential for S1PR-independent mechanisms, highlighting the complexity of interactions and the potential for structurally similar compounds in cancer treatment Li Zhang et al., 2013.

Analytical Chemistry and Biomarker Identification

In analytical chemistry, compounds structurally related to 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride are used as markers or analytical targets in the study of carcinogens and their metabolites. For example, the heterocyclic aromatic amine PhIP, and its metabolites, are studied for their carcinogenic effects, showcasing the importance of analytical methods in identifying and quantifying such compounds in biological matrices S. F. Teunissen et al., 2010.

Dermatological Applications

Hydroxy acids, which share functional group similarities with the compound , are widely used in dermatological applications. They play significant roles in cosmetic formulations and therapeutic agents for treating conditions like photoaging, acne, and pigmentation disorders. This research area emphasizes the utility of chemical functionalities present in 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride for skin health and care A. Kornhauser et al., 2010.

Eigenschaften

IUPAC Name |

2-amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c15-13(10-11-4-2-1-3-5-11)14(18)16-8-6-12(17)7-9-16;/h1-5,12-13,17H,6-10,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGZDLSERZREQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C(CC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)